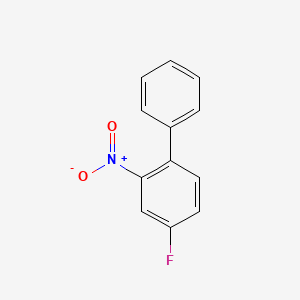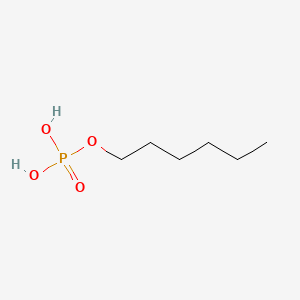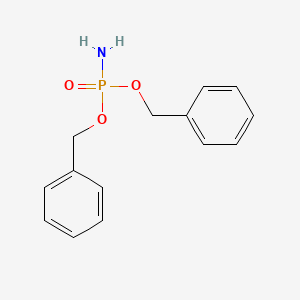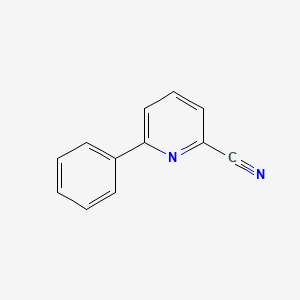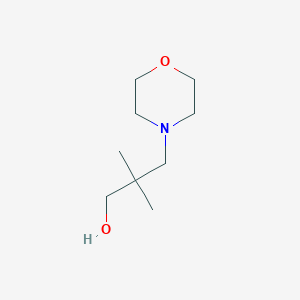
(2Z)-furan-2-yl(methoxyimino)ethanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-furan-2-yl(methoxyimino)ethanoic acid is an organic compound characterized by the presence of a furan ring and a methoxyimino group attached to an ethanoic acid backbone
Mecanismo De Acción
Target of Action
Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-alpha-(Methoxyimino)furan-2-acetic acid or (2Z)-furan-2-yl(methoxyimino)ethanoic acid, is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of this compound, like other cephalosporins, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
Mode of Action
This compound inhibits the final transpeptidation step in the synthesis of the peptidoglycan layer, which is a major component of the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to cell lysis and death .
Biochemical Pathways
The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime . This biosynthesis process uses furfural and formaldehyde as raw materials and involves Thiamine diphosphate (ThDP)-dependent enzymes .
Pharmacokinetics
The resulting cefuroxime has good bioavailability and is widely distributed in the body .
Result of Action
The result of the action of alpha-(Methoxyimino)furan-2-acetic acid is the synthesis of cefuroxime, a broad-spectrum antibiotic effective against a wide range of bacterial infections . The antibiotic action of cefuroxime results in the lysis and death of bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-furan-2-yl(methoxyimino)ethanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methoxyimino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-furan-2-yl(methoxyimino)ethanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid.
Methoxyamine: Another precursor used in the synthesis.
Furan-2,3-dione: An oxidation product of this compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a methoxyimino group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
39684-61-2 |
|---|---|
Fórmula molecular |
C7H7NO4 |
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+ |
Clave InChI |
ZNQCEVIJOQZWLO-SOFGYWHQSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)O |
SMILES isomérico |
CO/N=C(\C1=CC=CO1)/C(=O)O |
SMILES canónico |
CON=C(C1=CC=CO1)C(=O)O |
| 65866-86-6 39684-61-2 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)
![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3052153.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)
![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)
![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)
